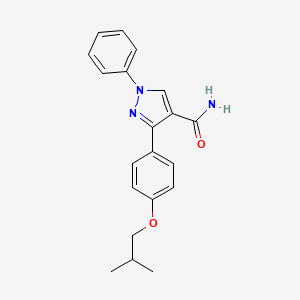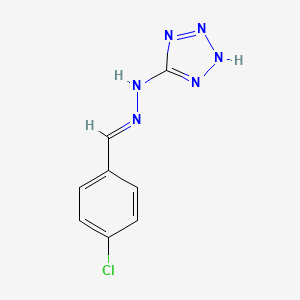![molecular formula C17H13NO3 B5817907 2-[(4-nitrobenzyl)oxy]naphthalene](/img/structure/B5817907.png)
2-[(4-nitrobenzyl)oxy]naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-nitrobenzyl)oxy]naphthalene, also known as NBON, is a synthetic compound that has been widely used in scientific research. It belongs to the family of naphthalene derivatives and is commonly used as a fluorescent probe for the detection of biomolecules.
Aplicaciones Científicas De Investigación
2-[(4-nitrobenzyl)oxy]naphthalene has been widely used in scientific research as a fluorescent probe for the detection of biomolecules such as proteins, nucleic acids, and lipids. It is also used as a fluorescent sensor for the detection of metal ions such as calcium and magnesium. 2-[(4-nitrobenzyl)oxy]naphthalene has been shown to have high sensitivity and selectivity for these biomolecules and metal ions, making it a valuable tool for researchers in the field of biochemistry and molecular biology.
Mecanismo De Acción
The mechanism of action of 2-[(4-nitrobenzyl)oxy]naphthalene involves the interaction of the nitrobenzyl group with the biomolecule or metal ion of interest, leading to a conformational change in the naphthalene moiety and subsequent fluorescence emission. The exact mechanism of this interaction is still under investigation, but it is believed to involve a photochemical process that results in the release of the nitrobenzyl group and the formation of a highly fluorescent intermediate.
Biochemical and Physiological Effects:
2-[(4-nitrobenzyl)oxy]naphthalene has been shown to have minimal biochemical and physiological effects on living cells and organisms, making it a safe and reliable tool for scientific research. It is non-toxic and non-cytotoxic at the concentrations typically used in experiments, and it does not interfere with cellular processes or cause any adverse effects on cell viability or function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[(4-nitrobenzyl)oxy]naphthalene is its high sensitivity and selectivity for biomolecules and metal ions, making it a valuable tool for researchers in the field of biochemistry and molecular biology. It is also relatively easy to synthesize and purify, making it accessible to a wide range of researchers. However, one limitation of 2-[(4-nitrobenzyl)oxy]naphthalene is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental conditions. Additionally, 2-[(4-nitrobenzyl)oxy]naphthalene is not suitable for in vivo imaging studies due to its limited tissue penetration and rapid metabolism in living organisms.
Direcciones Futuras
There are several future directions for the use of 2-[(4-nitrobenzyl)oxy]naphthalene in scientific research. One area of interest is the development of new derivatives of 2-[(4-nitrobenzyl)oxy]naphthalene with improved solubility and tissue penetration for in vivo imaging studies. Another area of interest is the development of new applications for 2-[(4-nitrobenzyl)oxy]naphthalene in the detection of other biomolecules and metal ions. Additionally, the use of 2-[(4-nitrobenzyl)oxy]naphthalene in combination with other imaging techniques such as confocal microscopy and electron microscopy could provide new insights into the structure and function of biomolecules in living cells and organisms.
Métodos De Síntesis
The synthesis of 2-[(4-nitrobenzyl)oxy]naphthalene involves the reaction of 2-naphthol with 4-nitrobenzyl bromide in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and is typically carried out under reflux conditions for several hours. The resulting product is purified by column chromatography to obtain pure 2-[(4-nitrobenzyl)oxy]naphthalene.
Propiedades
IUPAC Name |
2-[(4-nitrophenyl)methoxy]naphthalene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c19-18(20)16-8-5-13(6-9-16)12-21-17-10-7-14-3-1-2-4-15(14)11-17/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJRHCOEGARJTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}-N-(3-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B5817829.png)


![4-fluoro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5817854.png)


![2-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B5817872.png)
![N-{5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide](/img/structure/B5817880.png)
![6-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5817886.png)
![2-(3,4-dimethylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5817891.png)

![methyl {3-[(4-chlorobenzoyl)amino]phenoxy}acetate](/img/structure/B5817905.png)
![2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5817910.png)
